1,1-Diphosphonooctylamine
Overview
Description
1,1-Diphosphonooctylamine is a chemical compound with the molecular formula C8H21NO6P2 . It is categorized under the class of inhibitors .
Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as spectroscopy, chromatography, and electrochemical analysis . The specific chemical reactions involving 1,1-Diphosphonooctylamine are not detailed in the current literature.
Scientific Research Applications
Bisphosphonates: A Historical Perspective
Bisphosphonates, initially known as diphosphonates, have a rich history spanning over 40 years in medical science. These compounds, including 1,1-Diphosphonooctylamine, are stable analogs of inorganic pyrophosphate and play a significant role in treating bone diseases. The journey of bisphosphonates from bench to bedside demonstrates a successful transition from basic research to clinical application. They are now established as the primary treatment for various bone resorption diseases, such as Paget's disease, malignancy complications, and osteoporosis. Bisphosphonates inhibit bone resorption by being selectively taken up and adsorbed to mineral surfaces in bone, where they interfere with the action of bone-resorbing osteoclasts. They are classified based on their molecular modes of action, with nitrogen-containing bisphosphonates being more potent and inhibiting key enzymes of the mevalonate/cholesterol biosynthetic pathway. The significant enzyme target for bisphosphonates is farnesyl pyrophosphate synthase (FPPS), and their inhibition prevents the biosynthesis of isoprenoid compounds essential for intracellular signaling events within osteoclasts. Despite the well-established use of bisphosphonates, new applications and designer bisphosphonates continue to emerge, showing the ongoing importance of these compounds in medical science (Russell, 2011).
Clinical Development and Applications
The clinical development of bisphosphonates, including 1,1-Diphosphonooctylamine, underscores the bridge between basic science and clinical practice. These compounds' affinity for hydroxyapatite crystals has led to their broad application in diagnosing and treating various bone diseases. The historical development of bisphosphonates showcases how scientific observations at the basic level can be successfully translated into clinical applications, significantly benefiting patient care (Francis & Valent, 2007).
Therapeutic Potential and Mechanisms
1,1-Diphosphonooctylamine and similar compounds have shown promising therapeutic potential in treating bone-related malignancies. Preclinical studies suggest that bisphosphonates possess both antiosteolytic and antineoplastic properties, making them suitable for treating primary tumors and bone metastasis. The development of compounds that combine osteotropic and antineoplastic moieties is particularly promising, as it allows for adjuvant therapy of bone metastases without losing the therapeutic characteristics of the parent compounds. These findings suggest that it may be possible to design compounds well-suited for the therapeutic or prophylactic treatment of bone-related malignancies (Klenner et al., 2005).
Molecular Mechanisms of Action
The molecular mechanisms of action of bisphosphonates are increasingly understood, with nitrogen-containing bisphosphonates acting intracellularly by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins required for normal cellular function and accounts for their antitumor effects observed in vitro. Understanding these mechanisms is crucial for optimizing bisphosphonate use in clinical settings and for identifying potential direct effects on other cell types, such as tumor cells (Roelofs et al., 2006).
Future Directions
properties
IUPAC Name |
(1-amino-1-phosphonooctyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h2-7,9H2,1H3,(H2,10,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIYVTCUMQVDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-1-phosphono-octyl)-phosphonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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